molecular formula C19H23N3O4S B299797 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide

Número de catálogo B299797
Peso molecular: 389.5 g/mol
Clave InChI: VLGIULJGFQCSOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that is used for the treatment of cancer. It was first developed by Bayer AG and is now marketed by several pharmaceutical companies. Sorafenib is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

Mecanismo De Acción

Sorafenib works by inhibiting the activity of several key kinases involved in tumor growth and angiogenesis. It inhibits the RAF/MEK/ERK pathway by binding to the ATP-binding site of the RAF kinase and preventing its activation. It also inhibits the VEGFR and PDGFR pathways by binding to the ATP-binding site of these receptors and preventing their activation. By inhibiting these pathways, Sorafenib can slow down or stop the growth of cancer cells and prevent the formation of new blood vessels that feed the tumor.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It can also inhibit cell proliferation by blocking the cell cycle at the G1 phase. Additionally, Sorafenib can inhibit the migration and invasion of cancer cells by blocking the activity of several key kinases involved in these processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sorafenib has several advantages for lab experiments. It is a well-characterized small molecule drug that is readily available from several commercial sources. It has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. However, Sorafenib also has several limitations for lab experiments. It can be expensive to purchase, and its use may be restricted by patents or licensing agreements. Additionally, Sorafenib may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of Sorafenib. One area of research is the development of new Sorafenib analogs that have improved potency or selectivity for specific kinases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Sorafenib treatment. Additionally, Sorafenib may be combined with other targeted therapies or immunotherapies to improve its efficacy in the treatment of cancer. Finally, Sorafenib may have potential applications in other diseases, such as cardiovascular disease or fibrosis, which could be explored in future studies.

Métodos De Síntesis

The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-amino-3-nitrophenoxy)phenol. This intermediate is then reacted with tert-butyl chloroformate to form the tert-butyl ester. The ester is then reacted with 4-(acetylamino)phenylsulfonyl chloride to form the final product, Sorafenib.

Aplicaciones Científicas De Investigación

Sorafenib has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Sorafenib has been approved for the treatment of several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.

Propiedades

Nombre del producto

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide

Fórmula molecular

C19H23N3O4S

Peso molecular

389.5 g/mol

Nombre IUPAC

2-[(4-acetamidophenyl)sulfonylamino]-N-tert-butylbenzamide

InChI

InChI=1S/C19H23N3O4S/c1-13(23)20-14-9-11-15(12-10-14)27(25,26)22-17-8-6-5-7-16(17)18(24)21-19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24)

Clave InChI

VLGIULJGFQCSOS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C

SMILES canónico

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.